

Safety and Toxicology of 2-Ethoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxypyrazine

Cat. No.: B1297840

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Disclaimer: Direct toxicological data for **2-ethoxypyrazine** is limited in publicly available literature. This guide provides a comprehensive overview based on the principle of read-across from structurally similar pyrazine derivatives. This scientifically accepted approach is used by regulatory bodies for the safety assessment of flavoring substances when data on a specific compound is not available. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

2-Ethoxypyrazine belongs to the pyrazine family of heterocyclic aromatic compounds. These substances are prevalent in nature and are key contributors to the aroma and flavor of many cooked and roasted foods. Consequently, numerous pyrazine derivatives are utilized as flavoring agents in the food industry. The safety of these compounds is paramount, with international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) overseeing their evaluation.^{[1][2][3]} This technical guide consolidates the available safety and toxicology data for **2-ethoxypyrazine**, primarily through a read-across approach from closely related pyrazine derivatives.

Physicochemical Properties

Property	Value	Reference
Chemical Name	2-Ethoxypyrazine	
Synonyms	Pyrazine, 2-ethoxy-	
CAS Number	32737-14-7 (for 2-Ethoxy-3-methylpyrazine)	
Molecular Formula	C6H8N2O	
Molecular Weight	124.14 g/mol	
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	171-172 °C (estimated)	[4]
Flash Point	140 °F (59.8 °C) (estimated)	[4]
Solubility	Soluble in alcohol; water solubility 7817 mg/L at 25°C (estimated)	[4]

Toxicological Data (Read-Across Approach)

The safety assessment of **2-ethoxypyrazine** relies on data from structurally similar compounds, such as 2-methyl-3,5 or 6-ethoxypyrazine and 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Acute Toxicity

No direct LD50 data for **2-ethoxypyrazine** is available. However, for the structurally related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, an oral LD50 in rats has been established.

Compound	Species	Route	LD50	Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	Oral	460 mg/kg	[5]

Repeated Dose Toxicity

Direct repeated dose toxicity data for **2-ethoxypyrazine** is not available. For 2-ethyl-3,(5 or 6)-dimethylpyrazine, two 90-day feeding studies in rats have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL).[5] In cases where specific data is lacking, such as for 2-methyl-3,5 or 6-ethoxypyrazine, the Threshold of Toxicological Concern (TTC) approach is utilized for safety assessment.[6]

Compound	Species	Study Duration	NOAEL	Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	90-day	12.5 mg/kg/day	[5]
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	90-day	17 mg/kg/day (male), 18 mg/kg/day (female)	[5]

Genotoxicity

No direct genotoxicity studies have been conducted on **2-ethoxypyrazine**. The assessment of genotoxic potential is based on read-across data from other pyrazine derivatives. For instance, 2-methyl-3,5 or 6-ethoxypyrazine is not considered to be genotoxic based on data from its analogue, 2-methoxy-3-(1-methylpropyl)pyrazine.[6] Structurally similar pyrazine derivatives have generally been found to be non-mutagenic in bacterial assays, although some clastogenic activity has been reported in mammalian cells in vitro.[5]

Assay Type	Compound (Read-Across)	Result	Reference
Bacterial Reverse Mutation Assay	2-Methoxy-3-(1-methylpropyl)pyrazine	Non-mutagenic	[6]
In vitro Mammalian Cell Assays	Structurally similar pyrazines	Clastogenic	[5]

Metabolism and Toxicokinetics

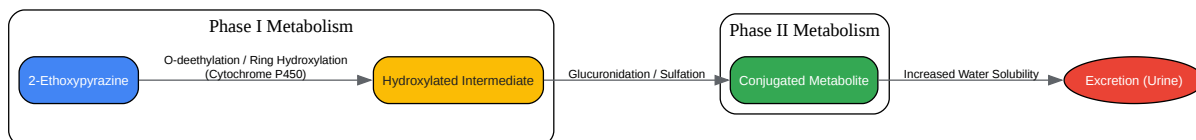
The metabolism of pyrazines is a key factor in their toxicological profile. The primary route of metabolism involves the cytochrome P450 (CYP) enzyme system in the liver.

Proposed Metabolic Pathway

The metabolism of **2-ethoxypyrazine** is anticipated to proceed through two main phases:

- **Phase I Metabolism:** This phase involves the modification of the molecule, primarily through oxidation. The ethoxy group is susceptible to O-deethylation, a reaction catalyzed by CYP enzymes, to form a hydroxylated intermediate. The pyrazine ring itself can also undergo hydroxylation.
- **Phase II Metabolism:** The hydroxylated metabolites formed in Phase I are then conjugated with endogenous molecules, such as glucuronic acid or sulfate, to form more water-soluble compounds.
- **Excretion:** These water-soluble conjugates are readily excreted from the body, primarily in the urine.

Studies on various pyrazine derivatives have indicated the involvement of specific CYP isoenzymes, including CYP1A2, CYP2E1, CYP2B1, and CYP3A.[7][8][9] Pyrazine itself has been shown to induce CYP2E1.[7]



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Proposed metabolic pathway of **2-ethoxypyrazine**.

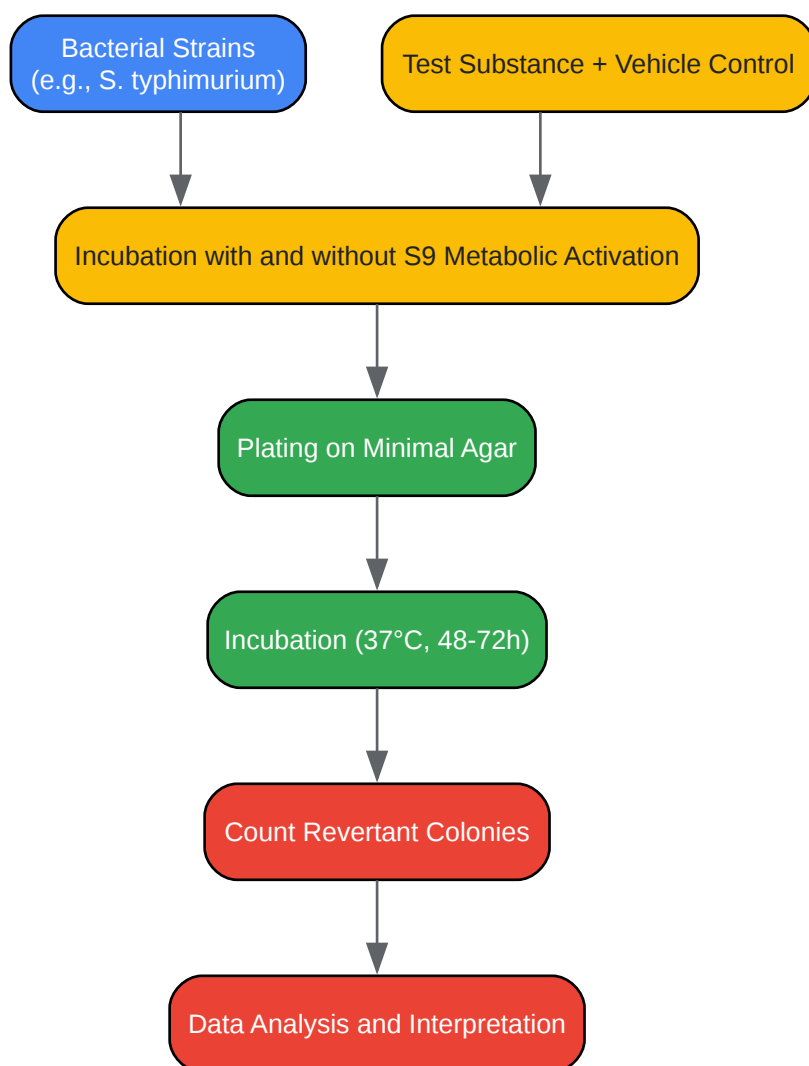
Experimental Protocols

Detailed methodologies for key genotoxicity assays, as recommended by the Organisation for Economic Co-operation and Development (OECD), are outlined below.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to detect point mutations.

- **Test System:** At least five strains of *Salmonella typhimurium* and/or *Escherichia coli* are used, which are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).[\[10\]](#)
- **Procedure:** The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[\[10\]](#)
- **Endpoint:** The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino-acid deficient medium) is counted.
- **Interpretation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.



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Generalized workflow for the Bacterial Reverse Mutation Assay.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[11]

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[12]

- Procedure: Cell cultures are exposed to at least three concentrations of the test substance with and without metabolic activation.[\[13\]](#)
- Endpoint: Cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.[\[13\]](#)
- Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[\[14\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosome loss or gain).[\[15\]](#)

- Test System: Cultured human or rodent cells are utilized.[\[15\]](#)
- Procedure: Cells are exposed to the test substance and then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[\[16\]](#)
- Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined.[\[17\]](#)
- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Regulatory Context and Conclusion

Pyrazine derivatives, including **2-ethoxypyrazine**, are widely used as flavoring agents and have been evaluated by regulatory bodies such as JECFA and EFSA.[\[18\]](#)[\[19\]](#)[\[20\]](#) These evaluations often rely on a group-based assessment and the read-across approach due to the structural and metabolic similarities among these compounds.[\[1\]](#)[\[2\]](#) Based on the available data for structurally related pyrazines, **2-ethoxypyrazine** is not expected to pose a significant toxicological risk at the low levels of exposure typical for a flavoring agent. The weight of evidence suggests a lack of mutagenic potential in bacterial systems and a metabolic profile that favors detoxification and excretion. However, the potential for clastogenicity in mammalian cells, as suggested by in vitro data for some pyrazines, warrants consideration in a comprehensive safety assessment. This technical guide provides a framework for

understanding the safety profile of **2-ethoxypyrazine** based on current scientific knowledge and regulatory practices. Further studies on the specific compound would be beneficial to provide more definitive data.

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